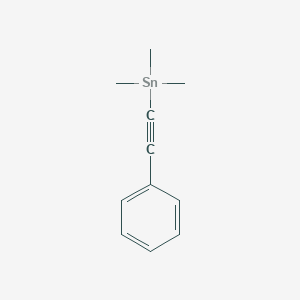

Trimethyl(phenylethynyl)tin

説明

特性

IUPAC Name |

trimethyl(2-phenylethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYZHXHYNLXWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370143 | |

| Record name | Trimethyl(phenylethynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-95-7 | |

| Record name | Trimethyl(phenylethynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1199-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl(phenylethynyl)tin: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(phenylethynyl)tin is a valuable organostannane reagent in modern organic synthesis. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, where it serves as an efficient donor of the phenylethynyl group. This capability allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The synthesis of aryl alkynes, which are key structural motifs in many pharmaceuticals, natural products, and advanced materials, is a common application of this reagent. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in Stille and Sonogashira-type coupling reactions.

CAS Number and Properties

The Chemical Abstracts Service (CAS) number for this compound is 1199-95-7 .[1][2][3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | trimethyl(2-phenylethynyl)stannane[1][4] |

| Synonyms | Phenyl(trimethylstannyl)acetylene, Phenylethynyl(trimethyl)stannane, Trimethyl(2-phenylethynyl)stannane, Trimethylstannyl(phenyl)acetylene |

| Molecular Formula | C₁₁H₁₄Sn[1][3] |

| Molecular Weight | 264.94 g/mol [1][3] |

| InChI | 1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3;[1] |

| InChIKey | QYYZHXHYNLXWAW-UHFFFAOYSA-N[1] |

| SMILES | C--INVALID-LINK--(C)C#Cc1ccccc1[1] |

Physical Properties

| Property | Value |

| Appearance | White to yellow powder or crystals[4] |

| Melting Point | Not available[2] |

| Boiling Point | Not available[2] |

| Density | Not available[2] |

| Solubility | Not available in common literature[2] |

Note: Specific physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature and commercial sources.

Safety Information

This compound is a highly toxic compound and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

| Category | Information |

| Pictograms | GHS06 (Skull and Crossbones), GHS09 (Environment) |

| Signal Word | Danger |

| Hazard Statements | H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.[1] H410: Very toxic to aquatic life with long-lasting effects.[1] |

| Precautionary Statements | P260, P262, P264, P270, P271, P273, P280, P284, P301+P310, P302+P350, P304+P340, P310, P320, P321, P322, P330, P361, P363, P391, P403+P233, P405, P501 (Summary: Do not breathe dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. Wear respiratory protection. If swallowed, immediately call a poison center or doctor. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. Specific treatment is urgent. Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.)[1][4] |

Synthesis

Caption: General synthetic workflow for this compound.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions to form a C(sp²)-C(sp) bond. It is a key reagent in the Stille coupling and can be used in Sonogashira-type reactions.

Stille Coupling

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[5] this compound serves as the organostannane partner, transferring the phenylethynyl group. The reaction is valued for its tolerance of a wide range of functional groups.[6]

The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Note on Safety: All organotin compounds are highly toxic. These procedures should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

General Protocol for Stille Coupling with this compound

The following is a general procedure for a Stille coupling reaction and should be optimized for specific substrates.

Materials:

-

Aryl or vinyl halide (1.0 equiv)

-

This compound (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane)

-

Optional: Additive such as CuI or LiCl (can accelerate the reaction)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas (argon or nitrogen) supply

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, the palladium catalyst, and any solid additives.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by this compound.

-

Reaction: Stir the mixture at the desired temperature (typically ranging from 60 to 110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate. To remove tin byproducts, stir the organic solution with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. The resulting precipitate (trimethyltin fluoride) is removed by filtration through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Example Protocol for a Related Reaction: Alkynylation of Imines

The following protocol describes the alkynylation of imines using tetra(phenylethynyl)tin, a structurally related reagent, and illustrates the utility of phenylethynyltin compounds.[7]

Caption: ZnCl₂-catalyzed alkynylation of imines with tetra(phenylethynyl)tin.

General Procedure:

-

To a reaction vial, add the imine (0.77 mmol), tetra(phenylethynyl)tin (0.19 mmol), and zinc chloride (ZnCl₂) (0.077 mmol).[7]

-

The reaction mixture is stirred vigorously at 100 °C for 12 hours under solvent-free conditions.[7]

-

The reaction progress is monitored by GC/MS.[7]

-

After completion, the mixture is cooled, and chloroform (1 mL) and water (3 mL) are added.[7]

-

The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 1 mL).[7]

-

The combined organic layers are purified by flash chromatography on silica gel (hexane-ethyl acetate eluent) to yield the propargylamine product.[7]

This protocol highlights the potential for phenylethynyltin reagents in Lewis acid-catalyzed additions, expanding their utility beyond traditional palladium-catalyzed cross-couplings.

References

- 1. This compound | C11H14Sn | CID 2734139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethyl(phenylethynyl)tinCAS #: 1199-95-7 [eforu-chemical.com]

- 3. scbt.com [scbt.com]

- 4. This compound | Phenylethynyltrimethylstannane | C11H14Sn - Ereztech [ereztech.com]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(phenylethynyl)tin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethyl(phenylethynyl)tin, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. This document details experimental protocols, quantitative data, and spectroscopic analysis to facilitate its preparation and utilization in a laboratory setting.

Introduction

This compound, with the chemical formula C₁₁H₁₄Sn, is an organotin compound that serves as a key building block in the construction of complex organic molecules.[1][2][3] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it efficiently transfers a phenylethynyl group to an organic electrophile.[4][5] The stability of this reagent to air and moisture, coupled with its high reactivity in the presence of a suitable catalyst, makes it a preferred choice for the synthesis of pharmaceuticals and functional materials.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a nucleophilic phenylacetylene derivative with an electrophilic trimethyltin species. The most common and efficient method involves the in-situ generation of a phenylethynyl Grignard reagent or a lithium acetylide, which then reacts with trimethyltin chloride.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from phenylacetylene and trimethyltin chloride via a Grignard reagent.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of ethyl bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of phenylacetylene (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour. The formation of phenylethynylmagnesium bromide is indicated by a color change and the cessation of gas evolution.

-

-

Reaction with Trimethyltin Chloride:

-

Cool the freshly prepared phenylethynylmagnesium bromide solution to 0 °C.

-

Add a solution of trimethyltin chloride (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.

-

Synthesis Workflow Diagram:

Caption: Synthesis of this compound via Grignard reaction.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄Sn |

| Molecular Weight | 264.94 g/mol [1] |

| Appearance | Colorless to pale yellow oil or solid[2] |

| CAS Number | 1199-95-7[1] |

| Boiling Point | ~ 235 °C (lit.) |

| Density | ~ 1.25 g/mL (lit.) |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~ 7.45 - 7.25 | m | 5H | Phenyl-H |

| Protons | ~ 0.35 | s | 9H | (CH₃)₃Sn- |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~ 132.0, 128.3, 128.2 | Phenyl-C |

| Carbon | ~ 124.5 | Phenyl-C (ipso) |

| Carbon | ~ 108.5 | ≡C-Sn |

| Carbon | ~ 90.5 | Ph-C≡ |

| Carbon | ~ -8.5 | (CH₃)₃Sn- |

| ¹¹⁹Sn NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Tin | ~ -70 to -80 |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C≡C stretch | ~ 2150 | Medium |

| C-H stretch (Aryl) | ~ 3060 | Medium |

| C-H stretch (Alkyl) | ~ 2980, 2920 | Medium |

| C=C stretch (Aryl) | ~ 1600, 1485 | Strong |

| Sn-C stretch | ~ 530 | Strong |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 266 | High | [M]⁺ (based on ¹²⁰Sn) |

| 251 | High | [M - CH₃]⁺ |

| 165 | Moderate | [Sn(CH₃)₃]⁺ |

| 119 | Moderate | [C₆H₅C≡C]⁺ |

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized in Stille cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the phenylethynyl group of the organotin compound and an sp²-hybridized carbon of an organic halide or triflate.

Stille Coupling Reaction Workflow:

Caption: General scheme of a Stille cross-coupling reaction.

Experimental Protocol for a Typical Stille Coupling:

-

To a reaction vessel, add the organic halide or triflate (1.0 equivalent), this compound (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable solvent (e.g., toluene or DMF).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble trimethyltin fluoride.

-

Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Safety and Handling

Organotin compounds, including this compound, are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The reliable synthesis and well-defined characterization of this reagent are crucial for its successful application in the construction of complex molecular architectures.

References

physical and chemical properties of phenylethynyltrimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethynyltrimethylstannane is an organotin compound that serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This guide provides a comprehensive overview of the physical and chemical properties of phenylethynyltrimethylstannane, along with detailed experimental protocols for its synthesis, purification, and application in chemical reactions.

Chemical Structure and Identifiers

The structure of phenylethynyltrimethylstannane consists of a phenylacetylene group bonded to a trimethyltin moiety.

Molecular Formula: C₁₁H₁₄Sn

Molecular Weight: 264.94 g/mol [1]

IUPAC Name: Trimethyl(phenylethynyl)stannane

CAS Number: 1199-95-7[1]

Synonyms: (Phenylethynyl)trimethyltin, Phenyl(trimethylstannyl)acetylene, Trimethyl(phenylethynyl)tin[1]

Physical Properties

Phenylethynyltrimethylstannane is a solid at room temperature, typically appearing as a powder or crystals. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Physical State | Solid (powder or crystals) | |

| Melting Point | 62-67 °C | |

| Boiling Point | 60 °C at 0.2 Torr | |

| Density | Not available | |

| Solubility | Insoluble in water. Soluble in many common organic solvents. |

Chemical Properties and Reactivity

Phenylethynyltrimethylstannane is a stable organotin compound that is primarily utilized for its role as a nucleophilic partner in cross-coupling reactions.

Stability and Reactivity:

-

Stable under normal laboratory conditions.

-

Should be stored away from strong oxidizing agents.

-

Organotin compounds are known to be toxic and should be handled with appropriate safety precautions.

Key Reactions: The Stille Coupling

The most significant chemical application of phenylethynyltrimethylstannane is its participation in the Stille coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the phenylethynyl group of the stannane with an organic electrophile, typically an aryl, vinyl, or acyl halide (or triflate).

The catalytic cycle of the Stille reaction is illustrated below.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Synthesis of Phenylethynyltrimethylstannane

A common method for the synthesis of phenylethynyltrimethylstannane involves the reaction of phenylacetylene with a strong base to form the corresponding acetylide, which is then quenched with trimethyltin chloride.

Materials:

-

Phenylacetylene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyltin chloride (Me₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether or THF and cool the flask to -78 °C using a dry ice/acetone bath.

-

Add phenylacetylene to the cooled solvent.

-

Slowly add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting lithium phenylacetylide solution, add trimethyltin chloride dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of Phenylethynyltrimethylstannane

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexanes or pentane).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Stille Coupling of Phenylethynyltrimethylstannane with Iodobenzene

This protocol describes a typical Stille coupling reaction between phenylethynyltrimethylstannane and iodobenzene to form diphenylacetylene.

Materials:

-

Phenylethynyltrimethylstannane

-

Iodobenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Anhydrous toluene or THF

-

Copper(I) iodide (CuI) (optional, as a co-catalyst)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phenylethynyltrimethylstannane, and iodobenzene. If using, add copper(I) iodide at this stage.

-

Add anhydrous toluene or THF via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude diphenylacetylene.

-

Purify the product by column chromatography or recrystallization.

Caption: General workflow for a Stille coupling reaction.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of phenylethynyltrimethylstannane will show characteristic signals for the trimethyltin group and the phenyl group protons.

-

-Sn(CH₃)₃: A sharp singlet, typically appearing in the upfield region (around 0.2-0.4 ppm), integrating to 9 protons. Satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are also observed.

-

Aromatic Protons: A multiplet in the downfield region (typically 7.2-7.5 ppm) corresponding to the 5 protons of the phenyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation.

-

-Sn(CH₃)₃: A signal in the upfield region.

-

Alkyne Carbons: Two signals for the sp-hybridized carbons of the alkyne. The carbon attached to the tin atom will show coupling to the tin nucleus.

-

Aromatic Carbons: Signals corresponding to the carbons of the phenyl ring in the aromatic region (typically 120-140 ppm).

Infrared (IR) Spectroscopy

Key characteristic absorption bands in the IR spectrum of phenylethynyltrimethylstannane include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡C stretch | ~2150 | Medium |

| Aromatic C-H stretch | >3000 | Medium |

| Aromatic C=C stretch | ~1600, 1485 | Medium-Weak |

| Sn-C stretch | ~530 | Strong |

Safety and Handling

Phenylethynyltrimethylstannane, like other organotin compounds, is toxic and should be handled with extreme care in a well-ventilated fume hood.[1]

-

Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Tin-containing waste should be treated as hazardous.

Conclusion

Phenylethynyltrimethylstannane is a versatile and important reagent in modern organic synthesis. Its ability to participate in Stille coupling reactions allows for the efficient construction of complex molecules containing a phenylethynyl moiety. A thorough understanding of its physical and chemical properties, as well as proper handling and reaction procedures, is essential for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers and professionals working with this valuable compound.

References

Trimethyl(phenylethynyl)tin: A Guide to its ¹H and ¹³C NMR Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(phenylethynyl)tin, with the chemical formula C₁₁H₁₄Sn, is an organotin compound that features a trimethyltin group bonded to a phenylethynyl moiety.[1] Organotin compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions. Accurate spectroscopic data is crucial for the verification of the synthesis and purity of such compounds. This guide focuses on the ¹H and ¹³C NMR data, which are fundamental for the structural elucidation of organic and organometallic molecules.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of spectral data for structurally similar compounds and known substituent effects in NMR spectroscopy. The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Sn(CH₃)₃ | 0.2 - 0.4 | s | 9H |

| Phenyl-H (ortho) | 7.4 - 7.6 | m | 2H |

| Phenyl-H (meta, para) | 7.2 - 7.4 | m | 3H |

s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -Sn(CH₃)₃ | -8 to -10 |

| C≡C-Sn | 95 - 105 |

| C≡C-Ph | 105 - 115 |

| Phenyl C (ipso) | 120 - 125 |

| Phenyl C (ortho, meta) | 128 - 132 |

| Phenyl C (para) | 128 - 130 |

Molecular Structure

The structure of this compound is presented below, illustrating the connectivity of the trimethyltin and phenylethynyl groups.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for organotin compounds like this compound. This protocol is based on standard laboratory practices.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent, for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.

-

The sample should be equilibrated to the probe temperature (typically 298 K) before data acquisition.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate to cover the signals of interest.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately -10 to 160 ppm should be sufficient.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the TMS signal at 0.00 ppm.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organometallic compound like this compound.

References

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Trimethyl(phenylethynyl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational literature concerning the synthesis of trimethyl(phenylethynyl)stannane, a key reagent in modern organic chemistry. The focus of this document is to provide a comprehensive overview of the early synthetic methodologies, offering detailed experimental protocols and quantitative data from seminal works. Understanding the historical context of its preparation provides valuable insights into the evolution of organometallic chemistry and can inspire novel synthetic strategies.

Core Synthetic Strategies in Early Literature

The early synthesis of trimethyl(phenylethynyl)stannane primarily relied on the straightforward and robust reaction of a trimethyltin halide with a pre-formed phenylacetylide salt. This approach, a cornerstone of organometallic synthesis, involves the nucleophilic displacement of a halide from the tin center by the acetylide anion. The two main variations of this method involved the use of either a lithium or a Grignard reagent to generate the phenylacetylide.

The Phenylacetylide-Lithium Route

One of the earliest and most common methods for the preparation of trimethyl(phenylethynyl)stannane involved the reaction of lithium phenylacetylide with trimethyltin chloride. This method is advantageous due to the relatively simple preparation of the lithium acetylide and the clean nature of the subsequent reaction.

Experimental Protocol:

The synthesis commences with the deprotonation of phenylacetylene using a strong organolithium base, typically n-butyllithium, in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions. The resulting lithium phenylacetylide solution is then treated with trimethyltin chloride.

-

Step 1: Formation of Lithium Phenylacetylide. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of phenylacetylene in anhydrous diethyl ether is cooled to 0°C. A solution of n-butyllithium in hexane is added dropwise with stirring, maintaining the temperature at 0°C. The reaction is typically allowed to proceed for 1-2 hours at this temperature to ensure complete formation of the lithium salt.

-

Step 2: Reaction with Trimethyltin Chloride. A solution of trimethyltin chloride in anhydrous diethyl ether is then added dropwise to the freshly prepared lithium phenylacetylide solution at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Step 3: Work-up and Purification. The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford trimethyl(phenylethynyl)stannane as a colorless liquid.

Quantitative Data Summary:

| Reagent | Molar Ratio (to Phenylacetylene) | Typical Yield (%) |

| Phenylacetylene | 1.0 | - |

| n-Butyllithium | 1.0 - 1.1 | - |

| Trimethyltin Chloride | 1.0 - 1.1 | 70-85 |

Logical Workflow for Phenylacetylide-Lithium Route:

Caption: Workflow for the synthesis via the lithium phenylacetylide intermediate.

The Phenylacetylide-Grignard Route

An alternative, classical approach utilizes a Grignard reagent to generate the phenylacetylide intermediate. This method is often employed when specific reaction conditions or substrate compatibility favor the use of magnesium-based organometallics.

Experimental Protocol:

The synthesis begins with the preparation of a phenylacetylide Grignard reagent, which is then reacted with trimethyltin chloride.

-

Step 1: Formation of Phenylacetylide Grignard Reagent. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a solution of phenylacetylene in anhydrous THF is treated with a solution of a suitable Grignard reagent, such as ethylmagnesium bromide, in THF. The mixture is typically stirred at room temperature or gently refluxed for a period to ensure the formation of the phenylacetylide magnesium bromide.

-

Step 2: Reaction with Trimethyltin Chloride. The freshly prepared Grignard reagent is then cooled, and a solution of trimethyltin chloride in anhydrous THF is added dropwise. The reaction mixture is subsequently stirred at room temperature for several hours or heated to reflux to drive the reaction to completion.

-

Step 3: Work-up and Purification. The work-up procedure is similar to the lithium route. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous phase is extracted with an appropriate solvent like diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product is purified by vacuum distillation.

Quantitative Data Summary:

| Reagent | Molar Ratio (to Phenylacetylene) | Typical Yield (%) |

| Phenylacetylene | 1.0 | - |

| Ethylmagnesium Bromide | 1.0 - 1.1 | - |

| Trimethyltin Chloride | 1.0 - 1.1 | 65-80 |

Reaction Pathway for the Grignard Route:

Caption: Key transformations in the Grignard-based synthesis.

Conclusion

The early synthetic routes to trimethyl(phenylethynyl)stannane were characterized by their reliance on fundamental organometallic transformations. Both the lithium and Grignard-based methods provided reliable access to this important compound, laying the groundwork for its widespread use in organic synthesis. While modern methods have expanded the synthetic chemist's toolkit, these classical approaches remain relevant for their simplicity and effectiveness, particularly for small to medium-scale preparations. The detailed protocols and data presented in this guide offer a valuable resource for researchers interested in the historical development and practical synthesis of this versatile organotin reagent.

An In-depth Technical Guide on the Stability and Decomposition of Trimethyl(phenylethynyl)tin Under Atmospheric Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(phenylethynyl)tin is a valuable organometallic reagent in organic synthesis, particularly in cross-coupling reactions. However, its stability under ambient atmospheric conditions is a critical consideration for its storage, handling, and application, especially in sensitive processes like drug development where purity and predictable reactivity are paramount. This technical guide provides a comprehensive overview of the stability and decomposition of this compound when exposed to air. It details the probable decomposition pathways, namely hydrolysis and oxidation, and presents hypothetical quantitative data and detailed experimental protocols for investigating these processes. This document aims to equip researchers with the necessary knowledge to handle this air-sensitive compound effectively and to anticipate its degradation products.

Introduction

Organotin compounds, particularly those with unsaturated organic ligands, are known for their utility in constructing complex organic molecules. This compound, with its reactive carbon-tin bond and the phenylethynyl moiety, serves as a key building block in the synthesis of pharmaceuticals and functional materials. While the carbon-tin bond is relatively non-polar, it is susceptible to cleavage by various atmospheric agents, primarily moisture and oxygen.[1] The phenylethynyl group, being an electron-withdrawing and unsaturated system, can influence the reactivity of the C(sp)-Sn bond. Understanding the degradation of this compound is crucial for ensuring reproducibility in synthetic procedures and for the accurate assessment of its toxicological profile, as the decomposition products may exhibit different biological activities.

Stability and Handling of this compound

This compound is an air-sensitive compound and requires careful handling and storage to maintain its integrity.[2][3] It should be stored in an inert atmosphere, such as under argon or nitrogen, in a tightly sealed container to prevent contact with air and moisture.[2][3] The storage area should be cool, dry, and well-ventilated.[4]

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis.[2][3] |

| Temperature | Cool (2-8 °C) | To minimize thermal decomposition. |

| Container | Tightly sealed, opaque glass | To protect from moisture and light.[2] |

| Handling | In a glovebox or under a stream of inert gas | To avoid exposure to air during transfer and use.[2][5] |

Proposed Decomposition Pathways in Air

The decomposition of this compound in the presence of air is likely to proceed through two main pathways: hydrolysis and oxidation.

Hydrolysis

Atmospheric moisture can lead to the cleavage of the carbon-tin bond through hydrolysis. This reaction, often referred to as protodestannylation, would result in the formation of phenylacetylene and trimethyltin hydroxide.[6] The trimethyltin hydroxide can then further react or exist in equilibrium with its dehydrated form, bis(trimethyltin) oxide.

-

Step 1: Hydrolysis of the C-Sn bond C₆H₅C≡CSn(CH₃)₃ + H₂O → C₆H₅C≡CH + (CH₃)₃SnOH

-

Step 2: Dehydration of trimethyltin hydroxide 2 (CH₃)₃SnOH ⇌ [(CH₃)₃Sn]₂O + H₂O

Oxidation

Molecular oxygen in the air can also contribute to the degradation of this compound. Oxidative cleavage of the carbon-tin bond is a known reaction for organotin compounds. This process could lead to a variety of products, including trimethyltin oxide and potentially oxidized organic fragments. The triple bond of the phenylethynyl group could also be susceptible to oxidation, leading to cleavage and the formation of benzoic acid and other degradation products.[1][7]

-

Possible Oxidative Cleavage of the C-Sn bond: 2 C₆H₅C≡CSn(CH₃)₃ + O₂ → 2 C₆H₅C≡CH + [(CH₃)₃Sn]₂O

-

Possible Oxidation of the Alkyne Moiety: The triple bond could be oxidized, leading to cleavage and the formation of carboxylic acids.[7]

The following diagram illustrates the proposed decomposition pathways.

Experimental Protocols for Studying Decomposition

To investigate the stability and decomposition of this compound in air, a controlled experiment can be designed. The following protocol outlines a hypothetical study.

Materials and Instruments

-

This compound (≥97% purity)

-

Anhydrous solvents (e.g., dichloromethane, hexane)

-

Internal standard (e.g., dodecane)

-

Deionized water

-

Compressed air (filtered)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Inert atmosphere glovebox

-

Schlenk line apparatus

Experimental Workflow

The following diagram outlines the workflow for the stability study.

Detailed Procedure

-

Sample Preparation: Inside an inert atmosphere glovebox, prepare a stock solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in dichloromethane). Add a known concentration of an internal standard (e.g., dodecane) to the stock solution for quantitative analysis.

-

Exposure to Air:

-

Transfer aliquots of the stock solution into several open vials.

-

Place the vials in a well-ventilated fume hood with a controlled airflow or in a desiccator open to the atmosphere.

-

Protect the samples from direct light to prevent photodegradation.

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), take one vial for analysis.

-

Immediately cap the vial and, if necessary, quench any ongoing reaction by adding a small amount of a reducing agent or by flash freezing.

-

-

GC-MS Analysis:

-

Dilute an aliquot of the sample from each time point with an appropriate solvent.

-

Inject the diluted sample into the GC-MS system.

-

Use a suitable temperature program to separate the components.

-

Identify the decomposition products by comparing their mass spectra with libraries and known standards.

-

Quantify the remaining this compound and the formed products using the internal standard method.

-

-

NMR Analysis:

-

For qualitative analysis and structural confirmation of major degradation products, prepare more concentrated samples and expose them to air for a longer duration.

-

Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of the samples at different time points.

-

Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals from the decomposition products.

-

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed stability study.

Table 2: Hypothetical GC-MS Data for the Decomposition of this compound in Air

| Time (hours) | This compound Remaining (%) | Phenylacetylene (%) | Bis(trimethyltin) oxide (%) |

| 0 | 100 | 0 | 0 |

| 1 | 95.2 | 2.1 | 1.5 |

| 2 | 90.5 | 4.3 | 3.2 |

| 4 | 82.1 | 8.5 | 6.4 |

| 8 | 68.3 | 15.2 | 11.8 |

| 24 | 45.7 | 28.9 | 22.5 |

| 48 | 25.1 | 40.3 | 31.6 |

| 72 | 12.8 | 48.5 | 38.1 |

Table 3: Hypothetical ¹H NMR Chemical Shift Changes During Decomposition

| Compound | Key Proton Signal | Chemical Shift (ppm) at t=0 | Chemical Shift (ppm) at t=72h |

| This compound | Sn-(CH₃)₃ | ~0.3 | Decreased intensity |

| Phenylacetylene | ≡C-H | - | ~3.0 |

| Bis(trimethyltin) oxide | Sn-(CH₃)₃ | - | ~0.2 |

Conclusion

This compound is a valuable but air-sensitive reagent. Its stability is compromised upon exposure to atmospheric moisture and oxygen, leading to decomposition primarily through hydrolysis and oxidation. The main degradation products are expected to be phenylacetylene and various trimethyltin species, such as trimethyltin hydroxide and bis(trimethyltin) oxide. For applications requiring high purity and predictable reactivity, it is imperative to handle and store this compound under strictly inert conditions. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of this compound and to identify its degradation products, ensuring more reliable and safer use in a laboratory setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 3. ossila.com [ossila.com]

- 4. sciex.jp [sciex.jp]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility of Trimethyl(phenylethynyl)tin in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethyl(phenylethynyl)tin. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on documented use in organic synthesis, general principles of organometallic chemistry, and a detailed protocol for determining its solubility experimentally.

Executive Summary

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Its utility is intrinsically linked to its solubility in the solvents used for these reactions. This guide summarizes the available physical and chemical property data, provides an inferred qualitative solubility profile, and presents a detailed experimental workflow for the quantitative determination of its solubility in various organic solvents. This information is critical for reaction optimization, purification, and safe handling of this compound.

Physical and Chemical Properties

This compound is a solid, typically appearing as a white to yellow powder or crystals.[1] It is a member of the organotin compound family and is known for its high toxicity.[1][2] Extreme caution and appropriate personal protective equipment should be used when handling this substance.

| Property | Value |

| Molecular Formula | C₁₁H₁₄Sn |

| Molecular Weight | 264.94 g/mol [2] |

| Appearance | White to yellow powder or crystals[1] |

| CAS Number | 1199-95-7[1][2] |

Qualitative Solubility Profile

Specific quantitative solubility data for this compound is not widely reported. However, based on its use as a reagent in organic synthesis and the general solubility characteristics of organotin compounds, a qualitative solubility profile can be inferred. Organotin compounds are generally soluble in non-polar and weakly polar organic solvents.

The following table summarizes the inferred qualitative solubility of this compound in common organic solvents. This information is derived from solvents used in reactions involving organotin reagents and the principle of "like dissolves like."

| Solvent | Polarity | Inferred Qualitative Solubility | Rationale |

| Toluene | Non-polar | Soluble | Commonly used as a solvent for Stille coupling and other reactions involving organostannanes. |

| Tetrahydrofuran (THF) | Polar aprotic | Soluble | A common solvent for reactions with organometallic reagents. |

| Diethyl Ether | Non-polar | Soluble | Often used for reactions and extractions of organometallic compounds. |

| Dichloromethane (DCM) | Polar aprotic | Soluble | A versatile solvent for a wide range of organic compounds. |

| Hexane | Non-polar | Likely Soluble | Non-polar nature is compatible with the hydrocarbon portions of the molecule. |

| Chloroform | Polar aprotic | Soluble | Similar to dichloromethane, it is a good solvent for many organic compounds. |

| Ethyl Acetate | Polar aprotic | Moderately Soluble | May be a suitable solvent, but polarity might be slightly high for optimal solubility. |

| Acetone | Polar aprotic | Sparingly Soluble to Insoluble | Higher polarity may limit the solubility of the non-polar organotin. |

| Methanol | Polar protic | Sparingly Soluble to Insoluble | Protic nature and high polarity make it a poor solvent for non-polar organometallics. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Sparingly Soluble to Insoluble | High polarity is generally not conducive to dissolving non-polar organotin compounds. |

| Water | Polar protic | Insoluble[3] | As with most organometallic compounds, it is expected to be insoluble in water. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in a given organic solvent.

4.1 Materials and Equipment

-

This compound

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed collection vials

-

Fume hood

-

Appropriate Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

4.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the collection vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty vial from the final mass of the vial with the solute to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of solute (g) / Volume of filtered solution (L)

-

4.3 Safety Precautions

-

All handling of this compound and its solutions must be performed in a well-ventilated fume hood.

-

Wear appropriate PPE at all times to avoid skin contact and inhalation, as organotin compounds are highly toxic.[1][2]

-

Dispose of all waste materials according to institutional and regulatory guidelines for hazardous chemical waste.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is scarce, its documented use in organic synthesis allows for a reliable qualitative assessment. For applications requiring precise solubility values, the detailed experimental protocol and workflow provided in this guide offer a robust method for their determination. The high toxicity of this compound necessitates strict adherence to safety protocols during its handling and solubility testing.

References

A Methodological Guide to the Theoretical Investigation of Phenylethynyltrimethylstannane [C6H5C≡CSn(CH3)3]

Introduction: The Role of Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the molecular structures, electronic properties, and vibrational spectra of organometallic compounds.[1][2] For a molecule like phenylethynyltrimethylstannane, which combines a heavy metal (tin) with aromatic and acetylenic functionalities, computational methods can provide detailed insights into its geometry, bonding, and reactivity that can be challenging to probe experimentally. These calculations allow for the prediction of key structural parameters, such as bond lengths and angles, and help in the interpretation of experimental data from techniques like X-ray crystallography and vibrational spectroscopy.

Computational Methodology

A robust theoretical study of C6H5C≡CSn(CH3)3 involves a multi-step process, from initial model construction to final analysis. The workflow is designed to find the most stable molecular geometry and characterize its properties.

Caption: Workflow for a theoretical study of molecular structure.

Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most common and effective method for calculations on organometallic systems, offering a favorable balance between accuracy and computational cost.[3]

-

Functionals: The choice of the exchange-correlation functional is critical. For systems like C6H5C≡CSn(CH3)3, hybrid functionals such as B3LYP are often a good starting point. Alternatively, generalized gradient approximation (GGA) functionals like PBE are also widely used, particularly for solid-state or periodic calculations.[4]

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals.

-

Light Atoms (C, H): Pople-style basis sets (e.g., 6-311+G(d,p)) or the Karlsruhe "def2" series (e.g., def2-TZVP ) are standard choices and provide high accuracy.[4]

-

Heavy Atom (Sn): For tin, it is crucial to use a basis set that accounts for relativistic effects, which are significant for heavier elements. This is typically achieved by using an Effective Core Potential (ECP) , which replaces the core electrons with a potential, simplifying the calculation while retaining accuracy. The valence electrons are then described by a corresponding basis set (e.g., LANL2DZ or the def2 series ECPs).[4][5]

Key Calculation Steps

-

Geometry Optimization: This is the core of the study. Starting from an initial guess of the molecular structure, the algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy.[2] This converged structure represents the most stable conformation of the molecule in the gas phase at 0 K.

-

Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point.

-

It provides the theoretical vibrational frequencies and intensities, which can be used to simulate the infrared (IR) and Raman spectra of the molecule for comparison with experimental results.

-

Presentation of Predicted Structural Data

The primary output of a geometry optimization is a set of precise coordinates for each atom. This data is best summarized in tables of key structural parameters. The following tables present a hypothetical yet chemically plausible set of optimized structural parameters for C6H5C≡CSn(CH3)3, as would be derived from a DFT calculation.

Table 1: Hypothetical Key Bond Lengths for C6H5C≡CSn(CH3)3

| Bond | Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| Tin - Acetylide | Sn | C1 | 2.15 |

| Tin - Methyl | Sn | C_Me | 2.14 |

| Triple Bond | C1 | C2 | 1.21 |

| Acetylide - Phenyl | C2 | C_Ph | 1.44 |

| Phenyl C-C (avg.) | C_Ph | C_Ph | 1.40 |

| Phenyl C-H (avg.) | C_Ph | H | 1.09 |

| Methyl C-H (avg.) | C_Me | H | 1.10 |

Table 2: Hypothetical Key Bond Angles for C6H5C≡CSn(CH3)3

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Predicted Bond Angle (°) |

| Methyl - Tin - Methyl | C_Me | Sn | C_Me | 109.5 |

| Methyl - Tin - Acetylide | C_Me | Sn | C1 | 109.5 |

| Tin - Acetylide - Carbon | Sn | C1 | C2 | 179.0 |

| Acetylide - Carbon - Phenyl | C1 | C2 | C_Ph | 178.5 |

Experimental Validation: Protocols

Theoretical results must be validated against experimental data. For structural analysis of organometallic compounds, single-crystal X-ray diffraction is the gold standard.[6]

Protocol for Single-Crystal X-ray Diffraction

This technique determines the precise arrangement of atoms in a crystalline solid.[7]

-

Crystal Growth and Selection: High-quality single crystals of C6H5C≡CSn(CH3)3 must first be grown, typically by slow evaporation of a saturated solution or by cooling a supersaturated solution.[8] A suitable crystal (typically >0.1 mm in all dimensions, without cracks or defects) is selected under a microscope.[6][7]

-

Mounting: Due to the potential air-sensitivity of organotin compounds, the selected crystal is often coated in a cryoprotectant oil (e.g., paratone) and mounted on a loop or glass fiber attached to a goniometer head.[8][9] The assembly is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations and degradation.

-

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[6] It is rotated through a series of angles, and a detector (such as a CCD or pixel detector) records the position and intensity of the thousands of diffracted X-ray reflections.[7]

-

Structure Solution and Refinement: The collected diffraction pattern is processed to determine the crystal's unit cell dimensions and symmetry. The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[7] From this map, an initial model of the molecular structure is built. This model is then refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The final refined structure provides highly accurate bond lengths and angles that can be directly compared with the results from theoretical calculations to assess the accuracy of the chosen computational model.

References

- 1. worldscientific.com [worldscientific.com]

- 2. matlantis.com [matlantis.com]

- 3. mdpi.com [mdpi.com]

- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 5. On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants | MDPI [mdpi.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, characterization and crystal structure of organotin(IV) N-butyl-N-phenyldithiocarbamate compounds and their cytotoxicity in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethyl(phenylethynyl)tin: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(phenylethynyl)tin, a key organometallic reagent, has become an indispensable tool in modern organic synthesis. This whitepaper provides a comprehensive overview of its discovery, historical development, and detailed synthetic protocols. It further delves into its primary application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, a cornerstone of complex molecule construction in drug discovery and materials science. This guide presents quantitative data in structured tables and includes detailed experimental procedures and a visualization of the Stille catalytic cycle to facilitate a deeper understanding and practical application of this versatile reagent.

Introduction

Organotin compounds, or stannanes, have a rich history in organic chemistry, with their utility in carbon-carbon bond formation being a significant development in the 20th century. Among these, alkynylstannanes are a particularly reactive and useful subclass. This compound, with the chemical formula C₁₁H₁₄Sn, has emerged as a prominent reagent due to the stability of the trimethyltin moiety and the high reactivity of the phenylethynyl group in cross-coupling reactions.[1][2][3][4][5] Its ability to readily transfer the phenylethynyl group to various organic electrophiles under mild conditions has made it a favored building block in the synthesis of pharmaceuticals, natural products, and advanced materials.

Discovery and History

The development of this compound is intrinsically linked to the broader advancements in organotin chemistry. While a singular "discovery" paper is not readily identifiable, its synthesis follows established methods for the creation of organotin compounds that date back to the mid-20th century. The general and widely adopted synthetic routes involve the reaction of a metal salt of phenylacetylene with a trimethyltin halide.

The true value and widespread use of this compound burgeoned with the advent of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, developed by John K. Stille in the late 1970s.[1][6] This reaction provided a powerful and versatile method for forming carbon-carbon bonds under mild conditions with high functional group tolerance. Alkynylstannanes, like this compound, were found to be particularly effective nucleophiles in these reactions, leading to their commercial availability and extensive use in synthetic laboratories worldwide.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄Sn | [1][7] |

| Molecular Weight | 264.94 g/mol | [1][3][4][5][7] |

| CAS Number | 1199-95-7 | [1][3][4][5][7] |

| Appearance | White to yellow powder or crystals | [5] |

| Melting Point | Not reported | [5] |

| Boiling Point | Not reported | [5] |

| Density | Not reported | [5] |

| Solubility | Soluble in organic solvents such as THF, toluene, and chloroform. Insoluble in water. | General knowledge |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 5H, Phenyl-H), δ ~0.3 (s, 9H, Sn(CH₃)₃) | [7] |

| ¹³C NMR (CDCl₃) | Phenyl carbons in the aromatic region, alkynyl carbons, and methyl carbons attached to tin. | [7] |

| Infrared (IR) | Characteristic C≡C stretching frequency. | General knowledge |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | General knowledge |

Experimental Protocols

Synthesis of this compound

The following protocol describes a common laboratory-scale synthesis of this compound from phenylacetylene and trimethyltin chloride via a lithium acetylide intermediate.

Reaction Scheme:

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethyltin chloride ((CH₃)₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.

-

Dissolve phenylacetylene (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via the addition funnel over 15 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

-

In a separate flask, dissolve trimethyltin chloride (1.1 equivalents) in anhydrous THF.

-

Cool the lithium acetylide solution back to -78 °C and slowly add the trimethyltin chloride solution via cannula or syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Stille Cross-Coupling Reaction Using this compound

This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling of an aryl iodide with this compound.

Reaction Scheme:

Materials:

-

Aryl iodide (e.g., iodobenzene)

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous and degassed solvent (e.g., toluene or THF)

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), this compound (1.1 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add the anhydrous and degassed solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Reaction Mechanisms and Visualizations

The primary utility of this compound is in the Stille cross-coupling reaction. The catalytic cycle is a well-established sequence of organometallic transformations.

Catalytic Cycle of the Stille Reaction

The generally accepted mechanism for the Stille coupling reaction involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Description of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (Ar-X), forming a Pd(II) complex.

-

Isomerization: The initially formed trans-Pd(II) complex isomerizes to the cis-isomer.

-

Transmetalation: The organostannane reagent (in this case, this compound) transfers its organic group (phenylethynyl) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (Ar-C≡C-Ph) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of synthetic organic chemists. Its historical development is a testament to the progress in organometallic chemistry and its application in catalysis. The detailed protocols provided in this guide for its synthesis and use in the Stille reaction are intended to be a valuable resource for researchers in academia and industry. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in the synthesis of novel compounds for drug discovery and materials science. As synthetic methodologies continue to evolve, the utility of well-established reagents like this compound will undoubtedly continue to play a vital role in chemical innovation.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 97 1199-95-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Trimethyl(phenylethynyl)tinCAS #: 1199-95-7 [eforu-chemical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C11H14Sn | CID 2734139 - PubChem [pubchem.ncbi.nlm.nih.gov]

X-ray Crystal Structure Analysis of Trimethyl(phenylethynyl)tin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of trimethyl(phenylethynyl)tin, a significant organotin compound. Due to the absence of publicly available, detailed crystallographic data for this compound, this paper presents a detailed analysis of a closely related analogue, a trimethyltin compound bearing a substituted phenyl group, to serve as a representative model. This guide furnishes detailed experimental protocols for the synthesis and single-crystal X-ray diffraction of such compounds, alongside a structured presentation of the crystallographic data. The logical workflow of these procedures is also visualized to aid in the practical application of these methods in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in the fields of organometallic chemistry, materials science, and drug development.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of organometallic compounds with wide-ranging applications in catalysis, organic synthesis, and materials science. Among these, this compound is of particular interest due to the presence of both the reactive trimethylstannyl group and the rigid phenylethynyl moiety, making it a valuable building block in cross-coupling reactions and the synthesis of complex organic architectures.

A definitive understanding of the three-dimensional structure of such molecules is paramount for elucidating structure-property relationships and designing novel applications. Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information on molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Despite its importance, a detailed X-ray crystal structure analysis of this compound has not been reported in the peer-reviewed literature. Therefore, this guide utilizes the crystallographic data of a suitable analogue to illustrate the structural features and analytical workflow pertinent to this class of compounds.

Data Presentation: Crystallographic Analysis of a Representative Trimethyltin Compound

The following tables summarize the key crystallographic data for a representative trimethyltin compound. This data is presented to exemplify the typical structural parameters for this class of organometallic molecules.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₀H₁₅BrSn |

| Formula Weight | 349.83 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 10.0488(1) Å |

| b | 18.0008(2) Å |

| c | 15.2054(2) Å |

| α | 90° |

| β | 102.442(1)° |

| γ | 90° |

| Volume | 2681.1(1) ų |

| Z | 4 |

| Calculated Density | 1.734 Mg/m³ |

| Absorption Coefficient | 5.432 mm⁻¹ |

| F(000) | 1328 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX2 CCD |

| Radiation Source | MoKα |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4732 / 0 / 226 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.108 |

| R indices (all data) | R1 = 0.056, wR2 = 0.115 |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| Sn(1) | C(1) | 2.125(4) |

| Sn(1) | C(2) | 2.109(4) |